tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate
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Description
Tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate is a useful research compound. Its molecular formula is C20H41NO3Si and its molecular weight is 371.6 g/mol. The purity is usually 95%.
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Biological Activity
tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including the tert-butyl and dimethylsilyl groups, suggests promising interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C23H36N2O3Si with a molecular weight of 416.63 g/mol. The presence of the tert-butyl and dimethylsilyl groups enhances its stability and solubility, making it suitable for various biological applications.
The biological activity of this compound primarily stems from its ability to interact with specific biological pathways. The carbamate moiety is known for its role in inhibiting enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. Additionally, the silyl ether group can enhance membrane permeability, facilitating the compound's entry into cells.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Potential : There is emerging evidence indicating that derivatives of carbamate compounds can exhibit cytotoxic effects on cancer cell lines. The specific activity of this compound against different cancer types remains to be thoroughly investigated.
- Neuroprotective Effects : Given its potential inhibition of acetylcholinesterase, there is interest in exploring its neuroprotective properties, particularly in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Anticancer | Cytotoxicity in cancer cell lines | |
Neuroprotective | Potential inhibition of acetylcholinesterase |
Case Studies
-
Antimicrobial Evaluation :
A study conducted on various carbamate derivatives demonstrated significant antibacterial activity against E. coli and M. luteus. The microdilution method was employed to assess Minimum Inhibitory Concentration (MIC), revealing that certain derivatives exhibited lower MIC values compared to standard antibiotics, suggesting a potential for development as new antimicrobial agents . -
Cytotoxicity Assays :
In vitro studies assessed the cytotoxic effects of related carbamate compounds on human cancer cell lines. Results indicated that certain modifications to the structure enhanced cytotoxicity, warranting further investigation into structure-activity relationships for optimizing therapeutic efficacy . -
Neuroprotective Studies :
Research into the neuroprotective properties has shown that compounds with similar structures can inhibit acetylcholinesterase effectively, which may lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer’s disease .
Properties
Molecular Formula |
C20H41NO3Si |
---|---|
Molecular Weight |
371.6 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate |
InChI |
InChI=1S/C20H41NO3Si/c1-15(21-18(22)24-19(2,3)4)17-12-10-16(11-13-17)14-23-25(8,9)20(5,6)7/h15-17H,10-14H2,1-9H3,(H,21,22) |
InChI Key |
NSBYCTYFQDFQKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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